6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide
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Overview
Description
6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide is a complex organic compound with a molecular formula of C19H16N2O3S and a molecular weight of 352.40694 This compound is characterized by its unique structure, which includes a nicotinamide core, a thiophene ring, and a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinamide Core: The synthesis begins with the preparation of the nicotinamide core, which can be achieved through the reaction of nicotinic acid with ammonia or an amine under appropriate conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a cyclization reaction involving a suitable thiophene precursor.
Attachment of the Methylphenoxy Group: The final step involves the attachment of the 4-methylphenoxy group to the nicotinamide core through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted nicotinamide derivatives.
Scientific Research Applications
6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptor Activity: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
6-(4-methylphenoxy)-N-(2-oxotetrahydro-3-thiophenyl)nicotinamide can be compared with other similar compounds, such as:
Nicotinamide Derivatives: Compounds with similar nicotinamide cores but different substituents.
Thiophene Derivatives: Compounds with thiophene rings but different functional groups.
Phenoxy Derivatives: Compounds with phenoxy groups but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(4-methylphenoxy)-N-(2-oxothiolan-3-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-2-5-13(6-3-11)22-15-7-4-12(10-18-15)16(20)19-14-8-9-23-17(14)21/h2-7,10,14H,8-9H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGCWPXHQCXYHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)NC3CCSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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